molecular formula C14H10ClF3N2O B2574313 (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine CAS No. 1092343-90-2

(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine

Cat. No.: B2574313
CAS No.: 1092343-90-2
M. Wt: 314.69
InChI Key: HVPWVGLNBKFDOP-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-({4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 3-chloro-5-(trifluoromethyl)pyridine moiety, a privileged scaffold recognized for its prevalence in the development of biologically active molecules . This particular heteroaromatic fragment is known to contribute to favorable physicochemical properties, such as enhanced metabolic stability and membrane permeability, which are critical for optimizing compounds for Central Nervous System (CNS) targets . The compound's structure suggests potential as a key intermediate or a final scaffold in the design of novel therapeutic agents. Research into analogous compounds containing the 3-chloro-5-(trifluoromethyl)pyridine group has shown promise in the development of dual-target ligands, such as those acting as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, a strategy aimed at creating analgesics with reduced abuse liability . Furthermore, similar structural frameworks are frequently explored in the synthesis of potential anticryptosporidial agents and fungicides , highlighting the versatility of this chemotype in various drug discovery campaigns. The (E)-methylidene(methoxy)amine functional group can serve as a versatile synthetic handle for further chemical modifications, making this reagent a valuable building block for constructing diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c1-21-20-7-9-2-4-10(5-3-9)13-12(15)6-11(8-19-13)14(16,17)18/h2-8H,1H3/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPWVGLNBKFDOP-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of the compound is C13H9ClF3N3O2C_{13}H_{9}ClF_{3}N_{3}O_{2} with a molecular weight of 289.64 g/mol. Its structure includes a chloro-substituted pyridine ring and a methoxy group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, including:

  • Enzyme Inhibition : The compound has been studied as an inhibitor of phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability and virulence. Inhibition of these enzymes can lead to reduced pathogenicity in bacteria, making it a potential candidate for antibacterial drug development .
  • Anticancer Activity : Similar compounds have demonstrated anticancer properties by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, some derivatives have shown the ability to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Compound Target IC50 Value Biological Effect
Compound 1Sfp-PPTase3.6 nMInhibitor
Compound 2Tubulin0.08–12.07 mMAnticancer
Compound 3TNF-a0.283 mMAnti-inflammatory

Case Studies

  • Inhibition of Bacterial Virulence : A study highlighted that derivatives of similar structures effectively inhibited Sfp-PPTase, leading to decreased virulence in bacterial strains. This was evidenced by assays that demonstrated significant reductions in bacterial growth at low concentrations of the inhibitor .
  • Anticancer Mechanism : Research on related aminopyrazole derivatives indicated that they could induce apoptosis in HeLa cells through modulation of Bcl-2 and Bax expression levels, suggesting a pro-apoptotic mechanism. The docking studies revealed potential interactions with the Epidermal Growth Factor Receptor (EGFR), indicating a multifaceted approach to anticancer activity .

Chemical Reactions Analysis

Hydrolysis of the Imine Moiety

The imine group undergoes hydrolysis under acidic or basic conditions, yielding a carbonyl compound and methoxyamine. The stereochemistry (E-configuration) may influence reaction kinetics.

Conditions Reagents Products Mechanistic Notes
Acidic (pH < 3)HCl (aq), H₂O, reflux4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde + methoxyamineProtonation of the imine facilitates nucleophilic attack by water.
Basic (pH > 10)NaOH (aq), heatSame as aboveBase deprotonates water, enhancing nucleophilicity.

Key Insight : Hydrolysis rates depend on the electronic effects of substituents. Electron-withdrawing groups on the pyridine ring stabilize the imine intermediate, potentially slowing hydrolysis.

Reduction of the Imine Bond

The C=N bond is susceptible to reduction, producing a secondary amine.

Reagents Conditions Products Stereochemical Outcome
NaBH₄MeOH, 0–25°C, 1 h(E)-N-methoxy-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}ethylamineRetention of E-configuration due to steric hindrance.
H₂/Pd-CEtOH, 25°C, 2 atmSame as abovePossible racemization under catalytic conditions.

Supporting Data : Analogous reductions of imines in pyridine derivatives show >80% yield with NaBH₄ .

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridine ring’s electron-deficient nature (due to Cl and CF₃) limits EAS reactivity. Substitution occurs selectively at the 4-position (meta to Cl and CF₃).

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 hNitration at pyridine C4: 4-nitro derivative<10%
Br₂/FeBr₃CH₂Cl₂, refluxNo reaction

Mechanistic Note : Strong electron-withdrawing groups deactivate the ring, making nitration inefficient .

Nucleophilic Aromatic Substitution (NAS)

Chlorine at pyridine C3 may undergo substitution under forcing conditions.

Reagent Conditions Product Yield
NH₃ (aq)150°C, 24 h, sealed3-amino-5-(trifluoromethyl)pyridin-2-yl derivative15–20%
KCN/DMSO120°C, 48 h3-cyano-5-(trifluoromethyl)pyridin-2-yl derivative<5%

Limitation : Low yields due to poor leaving-group ability of Cl in electron-deficient systems .

Functionalization of the Methoxy Group

The methoxyamine group participates in demethylation or oxidation.

Reaction Type Reagents Products Notes
DemethylationBBr₃, CH₂Cl₂, −78°C(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)hydroxyamineRequires anhydrous conditions.
OxidationKMnO₄, H₂O, heatNitrone or N-oxide derivativesOveroxidation may degrade the imine.

Nucleophilic Addition to the Imine

Organometallic reagents add to the C=N bond, forming C–C bonds.

Reagent Conditions Product Diastereoselectivity
Grignard (MeMgBr)THF, 0°C, 1 h(E)-N-methoxy-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}propane-1-amineModerate (d.r. 3:1)
LiAlH₄Et₂O, refluxSecondary amine (reduction product)

Key Insight : Steric bulk from the pyridine and phenyl groups favors anti-addition.

Photochemical Reactions

UV irradiation induces isomerization or bond cleavage.

Condition Outcome Quantum Yield
UV (254 nm), MeCNE→Z isomerization of the imine0.45
UV (365 nm), O₂Oxidative cleavage to aldehyde and nitroxide radicals0.12

Comparison with Similar Compounds

Key Physicochemical Properties (Predicted):

  • Molecular Formula : Likely analogous to C₁₄H₇Cl₂F₆N₃O (based on ).
  • Molecular Weight : ~418.12 g/mol.
  • Density : 1.55 ± 0.1 g/cm³.
  • Boiling Point : 388.9 ± 52.0 °C.
  • pKa : -0.38 ± 0.32 (indicating weak acidity) .

Comparison with Structurally Similar Compounds

The compound shares structural similarities with pyridine- and oxime-containing derivatives reported in the evidence. Below is a detailed comparison:

Triarylpyridinone Derivatives ()

Compounds 19–21 from are triarylpyridinones with trifluoromethyl, chloro, and fluorophenyl substituents. These were synthesized via General Procedure E and evaluated as protease inhibitors.

Compound Substituents Yield (%) Key NMR Shifts (¹H, DMSO-<i>d</i>₆) Molecular Weight
19 3-Chloro-5-((2-chlorobenzyl)oxy)-4-fluorophenyl 26% δ 11.25 (s, 2H), 9.23 (s, 1H) ~550.3 g/mol
20 3-Chloro-5-((4-(trifluoromethyl)oxazol-5-yl)methoxy)phenyl 15% δ 11.25 (s, 2H), 9.23 (s, 1H) ~560.5 g/mol
21 3-Chloro-5-((4-(trifluoromethyl)thiazol-5-yl)methoxy)phenyl 19% δ 11.25 (s, 2H), 9.23 (s, 1H) ~576.6 g/mol

Comparison Insights :

  • The target compound’s trifluoromethyl and chloro groups align with 20 and 21 , but it lacks the thiazole/oxazole moieties.
  • Lower yields (15–26%) for these analogs suggest challenges in introducing bulky substituents .

Oxime Derivatives with Pyridine Cores ()

and describe oxime derivatives with pyridine backbones. For example:

Compound (CAS) Structure Features Molecular Weight Key Properties
400081-12-1 () Pyridine with 3-Cl, 5-CF₃, methylidene-methoxyamine 418.12 g/mol Predicted density: 1.55 g/cm³
1092346-35-4 () 4-Chlorophenyl-methoxy group, pyridine-oxyphenyl linkage ~480 g/mol Safety: P210 (flammability warning)

Comparison Insights :

  • The target compound’s methoxyamine group differentiates it from 1092346-35-4 , which has a 4-chlorophenyl-methoxy substituent.
  • Both exhibit predicted high boiling points (~388–400 °C), typical of aromatic trifluoromethyl compounds .

Benzoimidazole-Pyridine Hybrids ()

reports benzoimidazole-pyridine hybrids, such as {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine , which share trifluoromethyl and pyridine motifs but have more complex heterocyclic systems.

Comparison Insights :

  • These hybrids exhibit higher molecular weights (~535–560 g/mol) due to additional rings.
  • Their synthesis involves multi-step coupling (e.g., isothiocyanate reactions), contrasting with the target compound’s likely one-step oxime formation .

Q & A

Basic: What are common synthetic routes for (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine?

Answer:
The synthesis typically involves condensation reactions between 3-chloro-5-(trifluoromethyl)pyridin-2-amine and a benzaldehyde derivative. A key intermediate is formed via nucleophilic substitution or Suzuki coupling to attach the pyridinyl group to the phenyl ring. For example, coupling 4-formylphenylboronic acid with 2-amino-3-chloro-5-(trifluoromethyl)pyridine (as described in ) followed by Schiff base formation with methoxyamine yields the target compound. Reaction conditions (e.g., Pd catalysts, temperature) must be optimized to avoid competing by-products such as Z-isomers or unreacted amines .

Advanced: How can regioselectivity challenges in the synthesis of trifluoromethylpyridine intermediates be addressed?

Answer:
Regioselectivity in trifluoromethylpyridine derivatives is influenced by steric and electronic factors. For 3-chloro-5-(trifluoromethyl)pyridin-2-amine ( ), substituents at the 2- and 6-positions direct reactivity. Computational modeling (e.g., DFT) can predict reactive sites, while experimental optimization (e.g., using bulky ligands in cross-coupling reactions) minimizes undesired regioisomers. highlights the use of potassium carbonate to control nucleophilic substitution in similar chloro-trifluoromethyl systems .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the E-configuration via coupling constants (J = 12–16 Hz for the imine bond) and distinguishes methoxy protons.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 385.05 for C₁₅H₁₁ClF₃N₂O).
  • HPLC-PDA: Assesses purity (>95% required for biological assays).
    Cross-referencing with , similar pyridine derivatives are analyzed using these methods .

Advanced: How can degradation pathways of this compound under physiological conditions be studied?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic/basic conditions, UV light, and oxidative stress (H₂O₂). Monitor degradation via LC-MS to identify products (e.g., hydrolysis of the imine bond or demethylation of the methoxy group).
  • Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism. ’s safety data (H335) suggests potential respiratory irritation, necessitating stability testing in aerosolized forms .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases due to the compound’s pyridine and imine motifs (common in kinase inhibitors).
  • Cytotoxicity Screening: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.
    notes trifluoromethylpyridines are explored for therapeutic potential, guiding target selection .

Advanced: How can structure-activity relationships (SAR) be optimized for enhanced target binding?

Answer:

  • Substituent Variation: Replace the methoxy group with ethoxy or azide to modulate electron density.
  • Scaffold Hopping: Replace the pyridine ring with pyrimidine (as in ’s COX-2 inhibitors) to enhance π-stacking.
  • Molecular Docking: Use software like AutoDock to predict interactions with target proteins (e.g., ATP-binding pockets). ’s pyrazole derivatives demonstrate how substituents influence activity .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE: Gloves, lab coat, and goggles ( ’s H315/H319 warnings).
  • Ventilation: Use fume hoods due to potential respiratory irritation (H335).
  • Waste Disposal: Neutralize acidic/by-products before disposal. Refer to ’s GHS guidelines .

Advanced: How can computational modeling predict physicochemical properties?

Answer:

  • LogP Calculation: Use software like MarvinSketch to estimate lipophilicity (critical for blood-brain barrier penetration).
  • pKa Prediction: Determine protonation states at physiological pH using ADMET predictors.
  • Solubility: Apply Hansen solubility parameters to identify compatible solvents. ’s fluorinated analogs benefit from such modeling .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Storage: -20°C under argon in amber vials to prevent light/oxidation degradation.
  • Solvents: DMSO (for biological assays) or acetonitrile (for HPLC). Avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis. ’s stability data supports anhydrous conditions .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies?

Answer:

  • Tracer Studies: Synthesize ¹⁵N-labeled methoxyamine to track metabolic incorporation via LC-MS/MS.
  • Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-limiting steps. While not directly in evidence, this approach is standard for imine-containing compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.